molecular formula C13H16N4O4 B2579340 ethyl 2-(5-ethyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamido)acetate CAS No. 1219905-46-0

ethyl 2-(5-ethyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamido)acetate

Cat. No.: B2579340
CAS No.: 1219905-46-0
M. Wt: 292.295
InChI Key: WEEWGQDLQRMUSU-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazolopyridine, which is a bicyclic heterocyclic compound . Pyrazolopyridines are known to have various biological activities and are included in many synthetic drug molecules .


Molecular Structure Analysis

The compound contains a pyrazolopyridine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyridine ring . It also has an ethyl ester functional group and a carboxamido functional group attached to the pyrazolopyridine core.

Scientific Research Applications

Heterocyclic Synthesis

Compounds similar to ethyl 2-(5-ethyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamido)acetate have been explored for their utility in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry and material science. For instance, research has demonstrated the efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through the condensation of pyrazole-5-amine derivatives and activated carbonyl groups. This process is valuable for generating new N-fused heterocyclic compounds in good yields, suggesting potential applications in developing pharmaceuticals and other functional materials (Ghaedi et al., 2015).

Advanced Organic Synthesis

Another aspect of scientific research involving such compounds is their role in advanced organic synthesis techniques. Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates, for example, have shown reactivity towards various active methylene reagents, leading to the production of pyran, pyridine, and pyridazine derivatives. These findings highlight the versatility of similar ethyl acetate derivatives in constructing complex organic molecules, which could have implications for synthesizing a wide range of chemical entities for different scientific purposes (Mohareb et al., 2004).

Catalysis and Chemical Transformations

Research has also delved into the catalytic properties and chemical transformations involving such compounds. For instance, compounds like ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives have been synthesized through one-pot multi-component reactions. These studies not only shed light on the synthetic potential of these compounds but also open up possibilities for their use in catalysis and as intermediates in more complex chemical reactions (Wang et al., 2012).

Properties

IUPAC Name

ethyl 2-[(5-ethyl-3-oxo-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O4/c1-3-17-6-8(11-9(7-17)13(20)16-15-11)12(19)14-5-10(18)21-4-2/h6-7H,3-5H2,1-2H3,(H,14,19)(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEEWGQDLQRMUSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NNC2=O)C(=C1)C(=O)NCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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